

application of the compound as a potential kinase inhibitor

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Compound of Interest

Compound Name: 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyranopyrazole-5-carbonitrile

Cat. No.: B606333

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Application of Imatinib as a Potential Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Imatinib is a potent and selective small molecule tyrosine kinase inhibitor used in the treatment of various cancers.^{[1][2]} It functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, effectively blocking their catalytic activity and downstream signaling.^{[3][4]} This targeted action has revolutionized the treatment of cancers driven by the activity of these kinases.^{[3][5]}

Mechanism of Action:

Imatinib's primary targets include the BCR-ABL fusion protein, c-KIT receptor tyrosine kinase, and the platelet-derived growth factor receptor (PDGFR).^{[1][3][4]}

- BCR-ABL: In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome translocation results in the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.^[6]

[7] This aberrant kinase drives uncontrolled cell proliferation and inhibits apoptosis.[7][8] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of its downstream substrates.[4][7] This leads to the inhibition of proliferation and induction of apoptosis in BCR-ABL-positive cells.[3]

- c-KIT: In Gastrointestinal Stromal Tumors (GISTs), mutations in the c-KIT gene lead to its constitutive activation.[3] The c-KIT receptor is crucial for the development and proliferation of interstitial cells of Cajal, from which GISTs arise.[9] Imatinib effectively inhibits the kinase activity of mutant c-KIT, blocking downstream signaling pathways responsible for cell growth and survival.[3]
- PDGFR: Platelet-derived growth factor receptors (PDGFR- α and PDGFR- β) are receptor tyrosine kinases that play a role in cell growth, proliferation, and angiogenesis.[10][11] Certain cancers, such as some myeloproliferative neoplasms and dermatofibrosarcoma protuberans, are driven by activating mutations or rearrangements of PDGFR genes.[3] Imatinib inhibits the kinase activity of these aberrant PDGFRs, thereby impeding tumor growth.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Imatinib

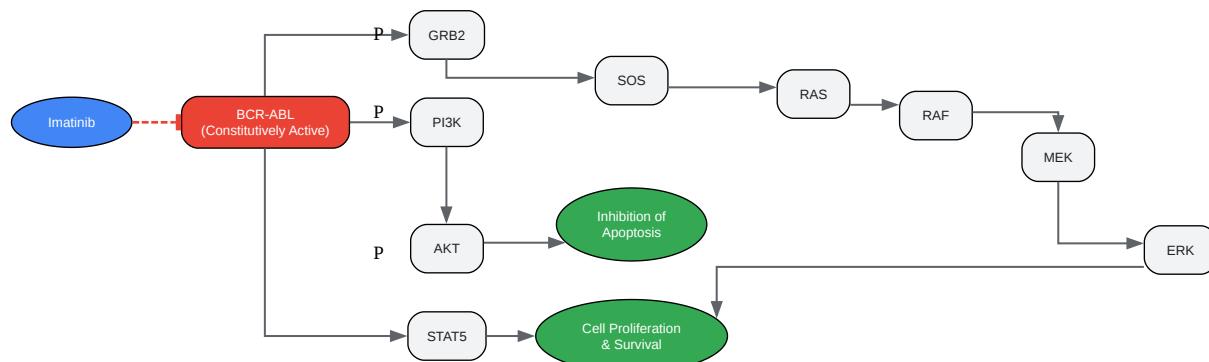
Target Kinase	Assay Type	IC50 Value	Reference
v-Abl	Cell-free	0.6 μ M	[12]
c-Kit	Cell-based (M-07e cells)	0.1 μ M	[12]
PDGFR	Cell-free	0.1 μ M	[12]
Wild-type KIT	Cell-based	100-200 nM	[13]
Mutant KIT (V560G)	Cell-based	100-200 nM	[13]
Mutant KIT (del 557-558)	Cell-based	100-200 nM	[13]
Native PDGFRA	Cell-based	100-200 nM	[13]

Table 2: Cellular Activity of Imatinib

Cell Line	Assay Type	Parameter	Value	Reference
K562 (CML)	MTT Assay (72h)	IC50	5 μ M	[14]
K562 (CML)	Apoptosis Assay (72h)	LC50	2.64 μ M	[15]
K562/DOX (Imatinib-resistant CML)	Apoptosis Assay (72h)	LC50	6.65 μ M	[15]

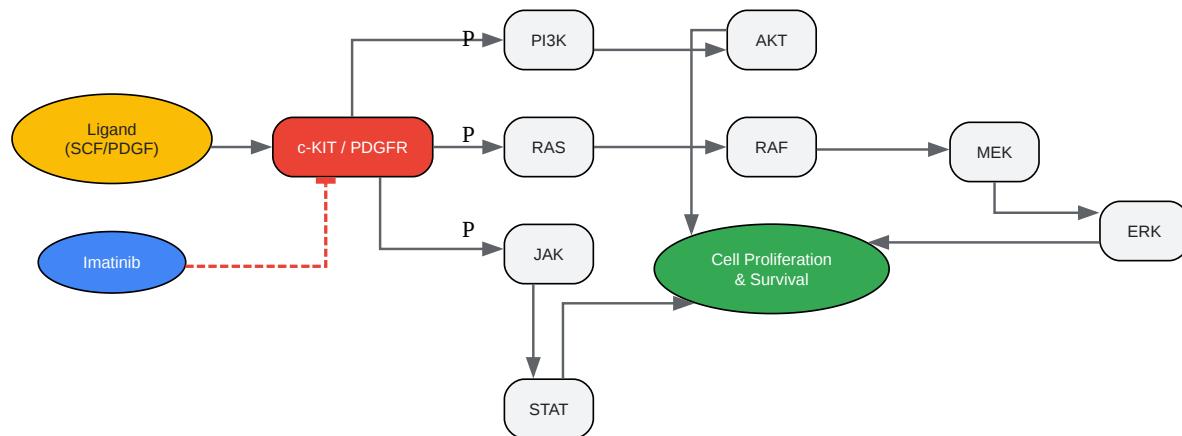
Signaling Pathways

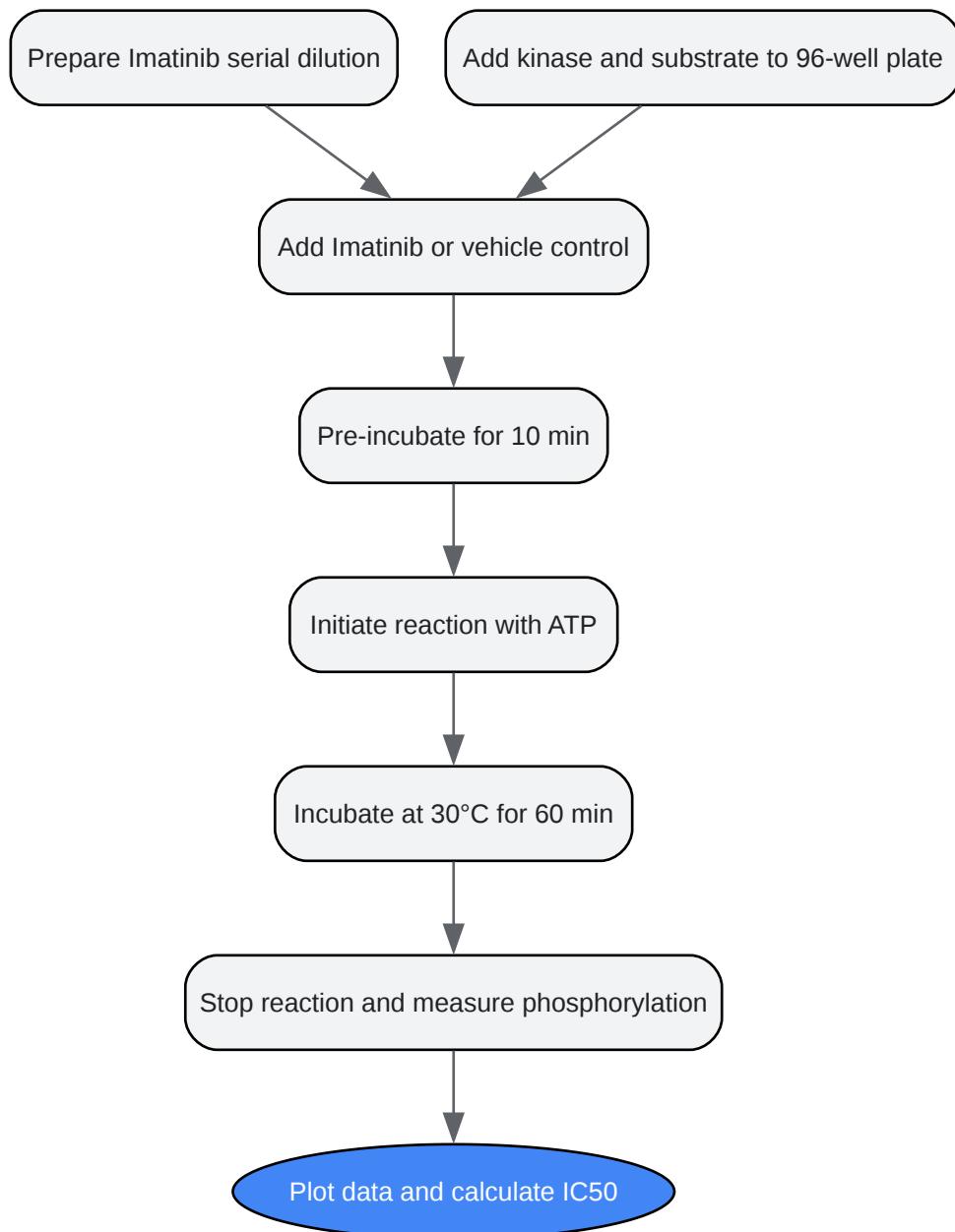
Below are diagrams illustrating the signaling pathways inhibited by Imatinib.



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BCR-ABL Signaling Pathway Inhibition by Imatinib.





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